Synthesis and Characterization of 1-(3-Nitrophenyl)azetidin-3-ol: A Technical Guide
Synthesis and Characterization of 1-(3-Nitrophenyl)azetidin-3-ol: A Technical Guide
Executive Summary & Strategic Importance
1-(3-Nitrophenyl)azetidin-3-ol is a highly valuable bifunctional building block in modern medicinal chemistry. The rigid, strained azetidine ring provides unique conformational constraints, often improving the pharmacokinetic profiles of drug candidates by lowering lipophilicity and increasing metabolic stability compared to flexible acyclic amines. The meta-nitro group serves as a versatile synthetic handle, readily reducible to an aniline for subsequent amide coupling or urea formation. This makes the molecule a privileged intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and histone deacetylase (HDAC) inhibitors.
Physicochemical Profiling
To establish a baseline for analytical validation, the core physicochemical properties of the target molecule are summarized below.
| Property | Value |
| IUPAC Name | 1-(3-Nitrophenyl)azetidin-3-ol |
| CAS Registry Number | 1301138-57-7[1] |
| Chemical Formula | C9H10N2O3[1] |
| Molecular Weight | 194.19 g/mol [1] |
| SMILES | O=c1cccc(N2CC(O)C2)c1[1] |
| Key Functional Groups | Secondary Alcohol, Tertiary Arylamine, Nitroarene |
Retrosynthetic Analysis & Route Selection
The synthesis of N-aryl azetidines relies on the efficient construction of the C(aryl)–N bond. Two distinct mechanistic pathways dictate the precursor selection:
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Nucleophilic Aromatic Substitution (SNAr): Utilizing 1-fluoro-3-nitrobenzene. Because the nitro group is positioned meta to the leaving group, it provides only inductive stabilization rather than direct resonance stabilization of the Meisenheimer intermediate. Consequently, the reaction requires highly electrophilic fluorinated precursors and forcing conditions (2)[2].
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Buchwald-Hartwig Amination: Utilizing 1-bromo-3-nitrobenzene. This palladium-catalyzed cross-coupling operates under milder thermal conditions and provides superior regiocontrol, significantly expanding the repertoire of possible C-N bond formations (3)[3].
Fig 1: Retrosynthetic pathways for 1-(3-Nitrophenyl)azetidin-3-ol via SNAr and cross-coupling.
Detailed Experimental Protocols
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination (Primary Route)
Causality & Design: The presence of a free hydroxyl group on azetidin-3-ol introduces the risk of competing C-O cross-coupling (etherification). To enforce chemoselectivity for C-N bond formation, a weak inorganic base such as cesium carbonate ( Cs2CO3 ) is employed instead of strong alkoxide bases like sodium tert-butoxide ( NaOtBu ), which would deprotonate the alcohol (4)[4]. A bidentate phosphine ligand (e.g., BINAP) is complexed with Pd2(dba)3 to accelerate reductive elimination and suppress off-target β -hydride elimination (5)[5].
Step-by-Step Methodology:
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Reagent Charging: In an oven-dried Schlenk flask under an argon atmosphere, charge 1-bromo-3-nitrobenzene (1.0 equiv, 10 mmol), azetidin-3-ol hydrochloride (1.2 equiv, 12 mmol), Pd2(dba)3 (0.02 equiv, 2 mol%), BINAP (0.04 equiv, 4 mol%), and anhydrous Cs2CO3 (3.0 equiv, 30 mmol)[5].
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Solvent Introduction: Add anhydrous, rigorously degassed 1,4-dioxane (50 mL). Note: Degassing is a critical self-validating step; failure to remove dissolved oxygen will rapidly oxidize the Pd(0) active species and the phosphine ligand, resulting in a black, inactive precipitate and reaction failure[4].
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Thermal Activation: Heat the heterogeneous mixture to 90 °C and stir vigorously for 12–16 hours. Monitor the reaction via LC-MS until the aryl bromide is fully consumed.
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Workup & Catalyst Removal: Cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and filter through a tightly packed pad of Celite. This filtration is a self-validating purification step that quantitatively removes insoluble inorganic salts and aggregated palladium black[5].
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Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 20% to 60% EtOAc in hexanes) to yield the pure product.
Protocol B: Forcing SNAr (Alternative Route)
Causality & Design: When palladium catalysis is unfeasible, SNAr can be forced using 1-fluoro-3-nitrobenzene. The high electronegativity of fluorine maximizes the electrophilicity of the ipso-carbon, compensating for the suboptimal meta-nitro directing effect[2].
Step-by-Step Methodology:
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Reaction Setup: Dissolve 1-fluoro-3-nitrobenzene (1.0 equiv) and azetidin-3-ol (1.2 equiv) in anhydrous DMSO (0.5 M)[2].
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Base Addition: Add finely powdered anhydrous K2CO3 (2.5 equiv).
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Execution: Heat the suspension to 100 °C for 24 hours under a nitrogen atmosphere[2].
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Aqueous Workup: Quench the reaction by pouring the cooled mixture into ice water. Extract extensively with EtOAc. Wash the combined organic layers with brine (5x) to rigorously back-extract the DMSO, dry over Na2SO4 , and concentrate.
Mechanistic Insights: The Buchwald-Hartwig Cycle
The catalytic cycle for Route B involves three fundamental organometallic steps that govern the transformation:
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Oxidative Addition: The active LnPd(0) species inserts into the C-Br bond of 1-bromo-3-nitrobenzene, forming an Aryl-Pd(II)-Br complex.
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Amine Coordination & Deprotonation: Azetidin-3-ol coordinates to the Pd(II) center. The weak base ( Cs2CO3 ) facilitates the deprotonation of the amine, displacing the bromide to form a palladium amido complex.
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Reductive Elimination: The C-N bond is formed, releasing the target 1-(3-Nitrophenyl)azetidin-3-ol and regenerating the Pd(0) catalyst.
Fig 2: Palladium-catalyzed Buchwald-Hartwig amination cycle for C-N bond formation.
Characterization & Analytical Validation
A robust, self-validating analytical suite is required to confirm the structural integrity of 1-(3-Nitrophenyl)azetidin-3-ol:
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LC-MS (ESI+): The expected pseudomolecular ion is [M+H]+=195.08 m/z . A single major peak in the UV chromatogram (254 nm) validates the purity of the isolated fraction.
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1H NMR (400 MHz, DMSO-d6):
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δ 8.0 - 7.1 ppm (m, 4H): Aromatic protons. The distinct splitting pattern (dt, t, ddd) definitively confirms the meta-substitution pattern.
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δ 5.8 ppm (d, 1H): Hydroxyl proton. This validates the preservation of the -OH group (exchangeable with D2O ).
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δ 4.6 ppm (m, 1H): Methine proton (C3-H) of the azetidine ring.
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δ 4.2 - 3.7 ppm (m, 4H): Diastereotopic methylene protons (C2-H2, C4-H2) of the strained azetidine ring.
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FT-IR (ATR):
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~3300 cm⁻¹: Broad O-H stretch confirming the secondary alcohol functionality.
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~1520 and ~1350 cm⁻¹: Strong asymmetric and symmetric N-O stretching vibrations, validating the presence of the nitroarene.
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References
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1301138-57-7_1-(3-Nitrophenyl)azetidin-3-olCAS号 ... - cas号查询 , chemsrc.com. URL: 1
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US20060264415A1 - Inhibitors of histone deacetylase - Google Patents , google.com. URL: 2
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Buchwald–Hartwig amination - Wikipedia , wikipedia.org. URL: 3
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Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? , wuxiapptec.com. URL: 4
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Buchwald-Hartwig Coupling - Organic Synthesis , organic-synthesis.com. URL: 5
Sources
- 1. 1301138-57-7_1-(3-Nitrophenyl)azetidin-3-olCAS号:1301138-57-7_1-(3-Nitrophenyl)azetidin-3-ol【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. US20060264415A1 - Inhibitors of histone deacetylase - Google Patents [patents.google.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. organic-synthesis.com [organic-synthesis.com]
